![molecular formula C18H13NO4 B2608552 N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide CAS No. 2034566-08-8](/img/structure/B2608552.png)
N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds, such as “N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
Synthesis Analysis
The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have unique physicochemical properties and have become an important basis for medicinal chemistry .Applications De Recherche Scientifique
Microwave-assisted Synthesis of Benzofuran Derivatives A study by Yong-Sheng Xie et al. (2014) presented a microwave-assisted synthesis method for creating a series of benzofuran-2-carboxamides, including derivatives structurally related to N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide. These compounds were tested for anti-inflammatory, analgesic, and antipyretic activities, highlighting the chemical's potential in therapeutic applications (Yong-Sheng Xie et al., 2014).
Antimicrobial and Antioxidant Properties A. Lavanya et al. (2017) synthesized new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives. These were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showing the importance of benzofuran derivatives in developing new bioactive chemical entities (A. Lavanya et al., 2017).
PARP-1 Inhibition for Cancer Therapy Kyu Yang Yi et al. (2012) identified benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, key targets in cancer therapy. This study highlights the potential use of benzofuran derivatives in designing cancer therapeutics by inhibiting specific enzymes involved in DNA repair mechanisms (Kyu Yang Yi et al., 2012).
Antituberculosis Activity B. Thorat et al. (2016) discussed the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, indicating the potential of benzofuran derivatives in combating tuberculosis through the exploration of different substitutions and modifications on the benzofuran scaffold (B. Thorat et al., 2016).
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have significant effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
Environmental factors can significantly influence the action of benzofuran derivatives .
Orientations Futures
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Analyse Biochimique
Biochemical Properties
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to act as inhibitors for certain enzymes, such as sigma receptors and SIRT1 . The interactions between N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide and these biomolecules are typically characterized by binding to the active sites of the enzymes, thereby modulating their activity and affecting downstream biochemical pathways.
Cellular Effects
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . This compound can also impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses and functions.
Molecular Mechanism
The molecular mechanism of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell viability and function.
Dosage Effects in Animal Models
The effects of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
N-([2,3’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(17-9-12-3-1-2-4-15(12)23-17)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBBKKBBMXLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)
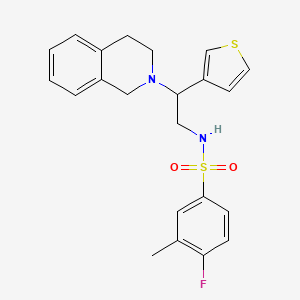
![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
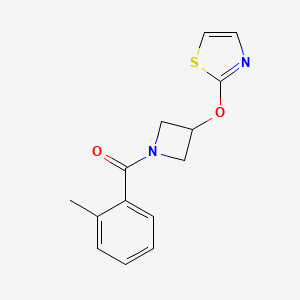
![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)
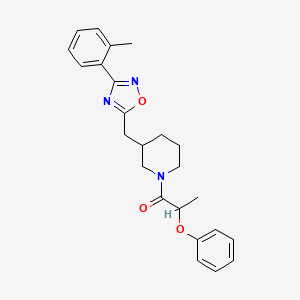
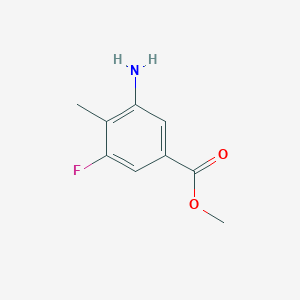
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)
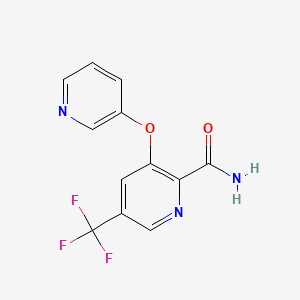
![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)
